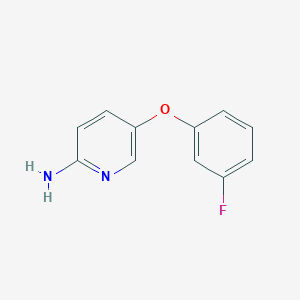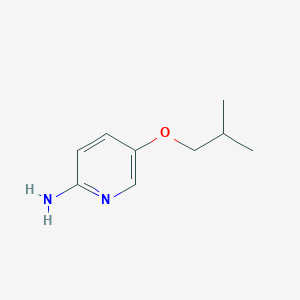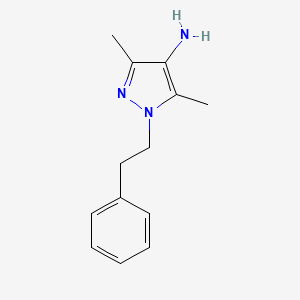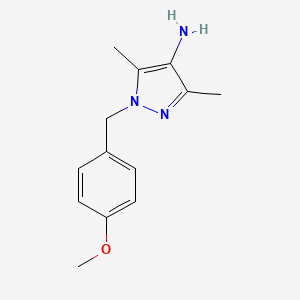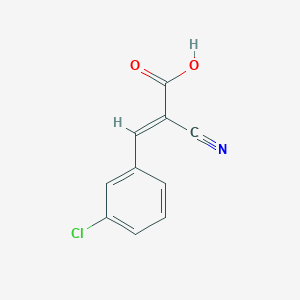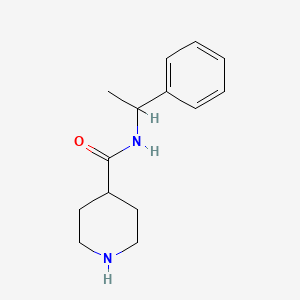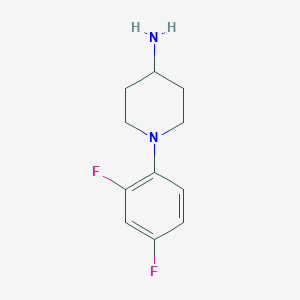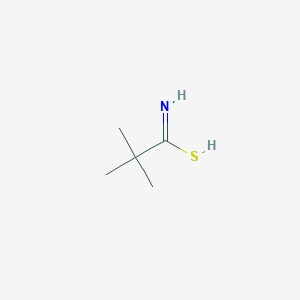
2,2-dimethylpropanimidothioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dimethylpropanimidothioic acid is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 2,2-dimethylpropanimidothioic acid would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, use of industrial-grade reagents, and implementation of efficient purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
2,2-dimethylpropanimidothioic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents and conditions used in these reactions depend on the specific type of reaction being performed. For oxidation reactions, oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used. For reduction reactions, reducing agents like sodium borohydride or lithium aluminum hydride are employed. Substitution reactions may involve halogens or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the nature of the substituent and the reaction conditions.
科学的研究の応用
2,2-dimethylpropanimidothioic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create more complex molecules for various applications.
Biology: The compound may be used in biochemical assays to study enzyme activity, protein interactions, or cellular processes.
Medicine: this compound could be investigated for its potential therapeutic effects, such as its ability to modulate biological pathways or target specific diseases.
Industry: The compound may be used in the development of new materials, coatings, or chemical processes, contributing to advancements in various industrial sectors.
類似化合物との比較
Similar Compounds
2,2-dimethylpropanimidothioic acid can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
- CID 342961
- CID 342962
- CID 342963
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure and properties, which may confer unique reactivity, stability, or biological activity. These differences can make this compound particularly valuable for certain applications where other compounds may not be as effective.
特性
IUPAC Name |
2,2-dimethylpropanimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS/c1-5(2,3)4(6)7/h1-3H3,(H2,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZJUSOFGBXHCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
